molecular formula C16H19Cl2N5O3S B10939412 N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-(methylsulfonyl)piperidine-4-carboxamide

N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B10939412
M. Wt: 432.3 g/mol
InChI Key: DUYKGVWPXVJXFE-UHFFFAOYSA-N
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Description

N~4~-[1-(3,4-Dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide is a complex organic compound that features a triazole ring, a dichlorobenzyl group, and a piperidinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[1-(3,4-Dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the triazole ring.

    Reduction: Reduction reactions can occur at the dichlorobenzyl group, leading to the formation of corresponding benzyl alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorobenzyl and triazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of oxidized derivatives such as carboxylic acids and ketones.

    Reduction: Formation of reduced derivatives such as alcohols and amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N~4~-[1-(3,4-Dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N4-[1-(3,4-Dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    Receptor Binding: It can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Features: The unique combination of the triazole ring, dichlorobenzyl group, and piperidinecarboxamide moiety sets this compound apart from others.

    Biological Activity: Its potential for enzyme inhibition and receptor binding makes it a valuable compound for medicinal chemistry research.

Properties

Molecular Formula

C16H19Cl2N5O3S

Molecular Weight

432.3 g/mol

IUPAC Name

N-[1-[(3,4-dichlorophenyl)methyl]-1,2,4-triazol-3-yl]-1-methylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C16H19Cl2N5O3S/c1-27(25,26)23-6-4-12(5-7-23)15(24)20-16-19-10-22(21-16)9-11-2-3-13(17)14(18)8-11/h2-3,8,10,12H,4-7,9H2,1H3,(H,20,21,24)

InChI Key

DUYKGVWPXVJXFE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN(C=N2)CC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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